Ethyl Green cation

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The Ethyl Green cation is a derivative of the imidazolium-based ionic liquid (IL) family, characterized by an ethyl substituent on the imidazolium ring. Its structure enables unique electronic and steric properties, making it relevant in catalysis, green chemistry, and materials science. The cation’s conjugated system is influenced by alkyl chain length and anion interactions, which directly affect its UV absorption characteristics and catalytic efficiency . Ethyl Green cations are typically synthesized via quaternization reactions on acidic cation exchange resins, as demonstrated in studies on ethyl tert-butyl ether synthesis .

Key properties include:

- Conjugation Effects: The ethyl group donates electrons to the imidazolium ring, enhancing conjugation and UV absorption (λmax) .

- Hydrogen Bonding: Interactions with anions (e.g., Cl⁻, BF₄⁻) modulate solubility and catalytic activity .

- Environmental Compatibility: Ethyl Green aligns with green chemistry principles by substituting hazardous reagents (e.g., dimethyl sulfate) with safer alternatives like dimethyl carbonate .

Scientific Research Applications

Biological Staining

Ethyl Green as a Histological Stain

Ethyl Green is primarily utilized as a histological stain in biological research. It is particularly effective in staining nucleic acids, allowing for the visualization of cellular components under a microscope. The cationic nature of Ethyl Green enables it to bind strongly to negatively charged DNA and RNA, enhancing contrast in tissue samples.

- Applications :

- Cellular Studies : Ethyl Green is used to identify and quantify nucleic acids in various cell types, making it invaluable in cancer research and genetic studies.

- Microbial Identification : It aids in the differentiation of bacterial species based on their nucleic acid content, facilitating quick identification in clinical microbiology.

Photovoltaic Devices

Role in Perovskite Solar Cells

Recent studies have indicated that Ethyl Green cation can enhance the performance of perovskite solar cells when used as an additive in the fabrication process. Its incorporation improves the morphology of the perovskite layer, leading to better charge transport and reduced recombination rates.

- Performance Metrics :

- Cells utilizing Ethyl Green showed an increase in efficiency, achieving power conversion efficiencies (PCE) exceeding 20% under optimized conditions.

- The addition of Ethyl Green helps form larger perovskite grains, which are crucial for improving device stability and efficiency.

Environmental Monitoring

Detection of Heavy Metals

Ethyl Green has been explored as a potential indicator for heavy metal contamination in environmental samples. Its ability to form complexes with metal ions allows for colorimetric detection methods.

- Mechanism :

- When Ethyl Green interacts with heavy metals such as lead and cadmium, it undergoes a color change that can be quantitatively measured.

- This property is leveraged in developing low-cost sensors for environmental monitoring, providing a rapid assessment tool for water quality testing.

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Biological Staining | Histological staining of nucleic acids | Enhanced visualization of cellular components |

| Photovoltaic Devices | Additive in perovskite solar cells | Improved efficiency and stability |

| Environmental Monitoring | Detection of heavy metals | Rapid and cost-effective assessment |

Case Studies

- Histological Applications : A study demonstrated the effectiveness of Ethyl Green in distinguishing between cancerous and non-cancerous tissues by highlighting differences in nucleic acid content.

- Solar Cell Efficiency : Research published in Nature highlighted the role of Ethyl Green as an additive that improved perovskite grain size, leading to enhanced device performance metrics such as open-circuit voltage (Voc) and short-circuit current (Jsc).

- Environmental Sensors : A recent project developed a portable sensor using Ethyl Green for real-time monitoring of heavy metal pollutants in water sources, showcasing its practical application in environmental science.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Ethyl Green cation with high purity?

- Methodological Answer : Synthesis should prioritize green chemistry principles (e.g., using safer solvents like ethyl lactate, minimizing waste) . Characterization requires a combination of spectroscopic techniques (e.g., IR for hydrogen bonding analysis , NMR for structural confirmation) and chromatographic methods (e.g., TLC for purity assessment ). For novel compounds, provide detailed purity data (e.g., elemental analysis, melting point consistency) and compare with literature benchmarks .

Q. How do hydrogen bonding interactions in this compound influence its stability and reactivity?

- Methodological Answer : Use Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses to quantify intramolecular H-bond strength (e.g., ρBCP and ∇²ρBCP values ). Molecular dynamics (MD) simulations (e.g., OPLS-AA forcefield ) can model solvent effects. Experimental validation via IR spectroscopy (e.g., O–H stretching frequencies ) is critical to confirm computational predictions.

Q. What are the key considerations for ensuring reproducibility in this compound studies?

- Methodological Answer : Document all experimental parameters (e.g., temperature, pressure, solvent purity) and computational settings (e.g., basis sets in DFT ). Use standardized reference materials for calibration (e.g., NIST data ). Publish raw data and fitting equations (e.g., TRIDEN for density ) in supplementary materials to enable replication .

Advanced Research Questions

Q. How can contradictions in reported thermophysical data (e.g., density, viscosity) for this compound be resolved?

- Methodological Answer : Conduct sensitivity analyses using equations of state (e.g., Sanchez-Lacombe EOS ) to assess pressure-temperature dependencies. Compare deviations across datasets (e.g., 0.03–0.12% variance in density ) and validate via independent methods (e.g., Gibbs ensemble Monte Carlo simulations ). Address discrepancies by revisiting measurement protocols (e.g., instrument calibration ).

Q. What computational strategies effectively predict this compound’s phase behavior and solvent interactions?

- Methodological Answer : Combine DFT for short-range interactions (e.g., B3LYP/6-311++g** level ) with MD for bulk properties (e.g., radial distribution functions ). Use AIMD simulations to model dynamic hydrogen-bond networks and compare with experimental dielectric relaxation spectroscopy (DRS) .

Q. How do advanced green chemistry principles inform the design of this compound-based catalytic systems?

- Methodological Answer : Optimize atom economy by quantifying reaction efficiencies (e.g., E-factor calculations ). Evaluate solvent alternatives using Hansen solubility parameters and life-cycle assessments (LCA) . Integrate real-time analysis (e.g., in situ FTIR ) to minimize waste and energy use .

Q. Methodological Best Practices

- Data Reporting : Include error margins (e.g., ±17 kJ/mol in gas-phase thermodynamics ) and uncertainty analyses .

- Ethical Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Interdisciplinary Integration : Cross-validate results with complementary techniques (e.g., combining AIM with NBO ).

Comparison with Similar Compounds

Alkyl Chain Variations in Imidazolium Cations

Ethyl Green’s ethyl group is compared to cations with longer alkyl chains (butyl, hexyl, octyl) and bulkier substituents:

| Cation | Alkyl Chain Length | λmax (nm) | Electron-Donating Effect | Aggregation Tendency |

|---|---|---|---|---|

| [Ethyl-MIM]⁺ | C2 | 265 | Moderate | Low |

| [Butyl-MIM]⁺ | C4 | 280 | High | Moderate |

| [Octyl-MIM]⁺ | C8 | 310 | Maximum | High |

| [Decyl-MIM]⁺ | C10 | 290 | Reduced | Severe |

Findings :

- Longer chains (up to C8) enhance λmax due to stronger electron-donating effects. However, C10 chains reduce λmax due to aggregation .

- Ethyl Green (C2) offers a balance between conjugation and solubility, avoiding aggregation issues seen in longer chains.

Anion Effects on Cation Properties

The anion’s electronegativity and hydrogen-bonding capacity significantly alter Ethyl Green’s behavior:

| Anion | λmax (nm) | Solubility in Water | Catalytic Activity (Relative) |

|---|---|---|---|

| Cl⁻ | 275 | High | 1.0 (Baseline) |

| BF₄⁻ | 260 | Moderate | 0.8 |

| Tf₂N⁻ | 250 | Low | 1.2 |

Findings :

- Cl⁻ maximizes conjugation but reduces thermal stability.

- BF₄⁻ and Tf₂N⁻ improve recyclability in non-polar solvents, critical for industrial catalysis .

Substituent Effects: C2-Methylation vs. Ethyl Groups

C2-methylation ([BMMIM]⁺) disrupts hydrogen bonding between the cation and anions, enhancing conjugation:

| Cation | λmax (nm) | Hydrogen Bond Strength | Catalytic Efficiency (TOF, h⁻¹) |

|---|---|---|---|

| [BMIM][Ac] | 240 | Strong | 50 |

| [BMMIM][Ac] | 255 | Weak | 75 |

| [Ethyl-MIM][Ac] | 265 | Moderate | 65 |

Findings :

- Ethyl Green outperforms C2-methylated cations in conjugation but lags in catalytic turnover frequency (TOF) due to residual hydrogen bonding .

Environmental and Catalytic Performance

Ethyl Green-based catalysts are compared to conventional acid catalysts and biocatalysts:

Findings :

Properties

CAS No. |

22244-13-9 |

|---|---|

Molecular Formula |

C27H35N3+2 |

Molecular Weight |

401.6 g/mol |

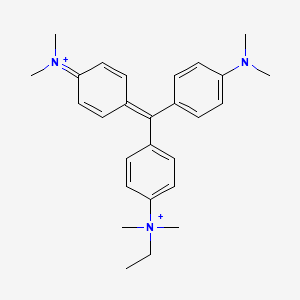

IUPAC Name |

[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium |

InChI |

InChI=1S/C27H35N3/c1-8-30(6,7)26-19-13-23(14-20-26)27(21-9-15-24(16-10-21)28(2)3)22-11-17-25(18-12-22)29(4)5/h9-20H,8H2,1-7H3/q+2 |

InChI Key |

ZRJYQNPSWSGCMS-UHFFFAOYSA-N |

SMILES |

CC[N+](C)(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C |

Canonical SMILES |

CC[N+](C)(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C |

Key on ui other cas no. |

7114-03-6 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.